
Methyl methyl((3-oxocyclobutyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl methyl((3-oxocyclobutyl)methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by the presence of a cyclobutyl ring with a ketone group, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl((3-oxocyclobutyl)methyl)carbamate can be achieved through several methods. One common approach involves the reaction of a cyclobutanone derivative with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl methyl((3-oxocyclobutyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols. Substitution reactions result in the formation of various substituted carbamates .
Applications De Recherche Scientifique
Methyl methyl((3-oxocyclobutyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of methyl methyl((3-oxocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3-oxocyclobutyl)carbamate
- tert-Butyl N-methyl-N-(3-oxocyclobutyl)carbamate
- tert-Butyl ((3-oxocyclobutyl)methyl)carbamate
Uniqueness
Methyl methyl((3-oxocyclobutyl)methyl)carbamate is unique due to its specific structural features, such as the presence of a cyclobutyl ring with a ketone group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
methyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C8H13NO3/c1-9(8(11)12-2)5-6-3-7(10)4-6/h6H,3-5H2,1-2H3 |
Clé InChI |
VNYRMQALHSERLV-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1CC(=O)C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


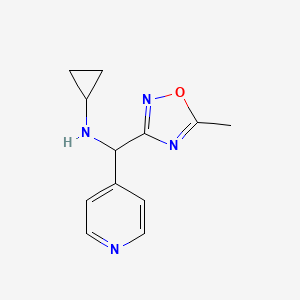
![Tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B14879953.png)
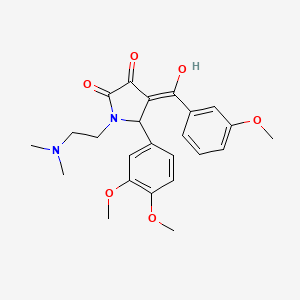
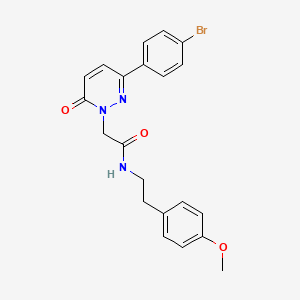
![3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14879965.png)
![N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14879970.png)
![2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol](/img/structure/B14879976.png)
![[1,1-Dimethyl-3-(4-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14879978.png)

![5-Methyl-4-oxo-3-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14879983.png)
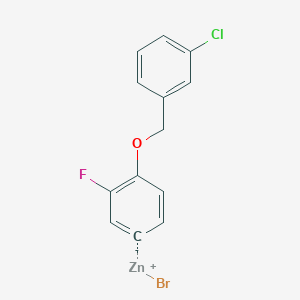
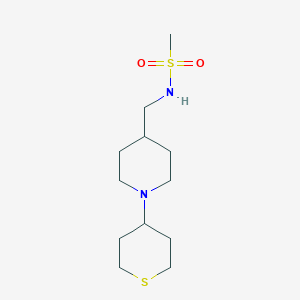
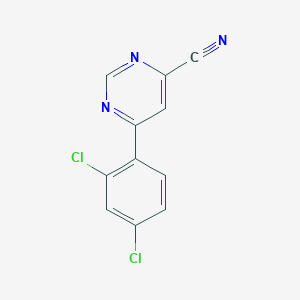
![5-(2-bromophenyl)-2-(butan-2-ylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880003.png)
